

Chelidonine: A Technical Guide to its Impact on Cell Cycle Regulation and Apoptosis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Chelidonine is a prominent benzophenanthridine alkaloid derived from the greater celandine (Chelidonium majus), a plant with a long history in traditional medicine.[1] Modern pharmacological research has identified **chelidonine** as a potent bioactive compound with a range of activities, including anti-inflammatory, antimicrobial, and notably, anti-cancer properties.[2][3] Its efficacy against various cancer cell lines has spurred significant interest in its mechanism of action, particularly its ability to modulate cell cycle progression and induce programmed cell death, or apoptosis. This technical guide provides an in-depth examination of the molecular pathways through which **chelidonine** exerts its effects on cell cycle regulation and apoptosis, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in the field of oncology and drug development.

Chelidonine's Effect on Cell Cycle Regulation

Chelidonine primarily induces cell cycle arrest at the G2/M phase in a variety of cancer cell lines.[4][5] This disruption of the cell cycle is a key mechanism of its anti-proliferative activity. The arrest is characterized by the accumulation of cells in the G2 and mitotic phases, preventing them from completing cell division.

Molecular Mechanisms of G2/M Arrest:



Chelidonine's ability to halt the cell cycle is linked to its interaction with the microtubule network. It has been shown to inhibit tubulin polymerization, which is essential for the formation of the mitotic spindle. This disruption leads to abnormal metaphase morphology and activates the spindle assembly checkpoint.

Key regulatory proteins are modulated by **chelidonine** to enforce this G2/M arrest:

- Cyclin B1 and Cdk1 (cdc2): The progression through the G2 and M phases is driven by the
 Cyclin B1/Cdk1 complex. Studies have shown that chelidonine treatment leads to increased
 levels of cyclin B1 and enhanced Cdk1 kinase activity, a hallmark of G2/M arrest.
- p53 and p21: In some cancer cell lines, **chelidonine** upregulates the tumor suppressor protein p53. Activated p53 can then induce the expression of p21, a cyclin-dependent kinase inhibitor, which contributes to cell cycle arrest.

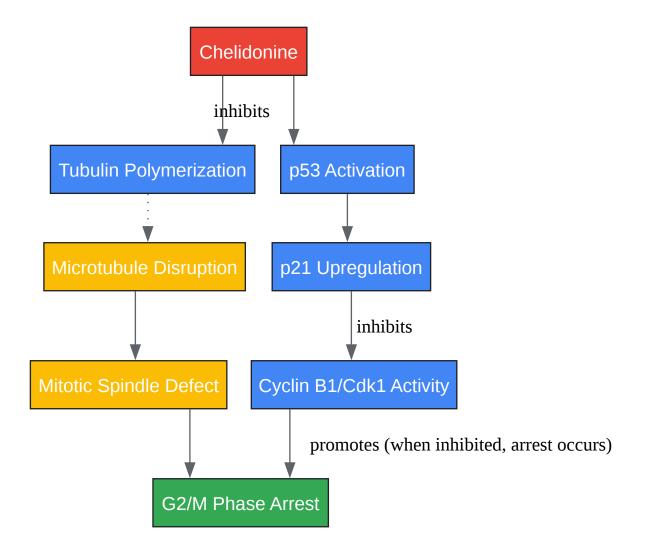
Quantitative Data: Cell Cycle Distribution

The following table summarizes the effect of **chelidonine** on the cell cycle distribution in human gastric carcinoma SGC-7901 cells.

Treatment	% of Cells in G0/G1 Phase	% of Cells in S Phase	% of Cells in G2/M Phase
Control (Untreated)	-	-	6.87%
10 μmol/l Chelidonine (24h)	-	-	47.30%
10 μmol/l Chelidonine (48h)	-	-	58.55%
10 μmol/l Chelidonine (72h)	-	-	88.12%
(Data adapted from a study on SGC-7901 cells)			

Visualizing the G2/M Arrest Pathway





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Caption: Chelidonine-induced G2/M cell cycle arrest pathway.

Chelidonine's Effect on Apoptosis

Chelidonine is a potent inducer of apoptosis in numerous cancer cell lines through multiple signaling pathways. This programmed cell death is a critical component of its anti-cancer activity.

Signaling Pathways in **Chelidonine**-Induced Apoptosis:

• p53-GADD45a Pathway: In human pancreatic cancer cells, **chelidonine** has been shown to upregulate Growth Arrest and DNA Damage-inducible protein 45 alpha (GADD45a).



GADD45a, in turn, stabilizes and activates p53, leading to the transcription of pro-apoptotic genes and subsequent activation of the caspase cascade.

- Mitochondrial (Intrinsic) Pathway: Chelidonine can trigger the intrinsic apoptosis pathway.
 This involves the downregulation of anti-apoptotic proteins like Mcl-1 and is associated with the activation of caspase-9. The overexpression of anti-apoptotic Bcl-2 has been shown to partially inhibit chelidonine-induced apoptosis, confirming the involvement of the mitochondrial pathway.
- Caspase Activation: The execution of apoptosis is mediated by a family of cysteine
 proteases called caspases. Chelidonine treatment leads to the cleavage and activation of
 initiator caspases (like caspase-9) and executioner caspases (like caspase-3). Activated
 caspase-3 is responsible for cleaving numerous cellular substrates, leading to the
 morphological and biochemical hallmarks of apoptosis.
- PI3K/AKT and TLR4/NF-κB Pathways: In melanoma cells, chelidonine has been found to inactivate the PI3K/AKT and TLR4/NF-κB signaling pathways. These pathways are often constitutively active in cancer and promote cell survival. Their inhibition by chelidonine contributes to its pro-apoptotic effect.
- Stress-Activated Protein Kinase/Jun Kinase (SAPK/JNK) Pathway: Exposure to chelidonine
 can lead to the activation of the SAPK/JNK pathway, a component of the MAP kinase
 signaling network that is often associated with cellular stress and apoptosis.

Quantitative Data: Cytotoxicity and Apoptosis

The following tables provide a summary of the cytotoxic and pro-apoptotic effects of **chelidonine** across various cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50) of Chelidonine



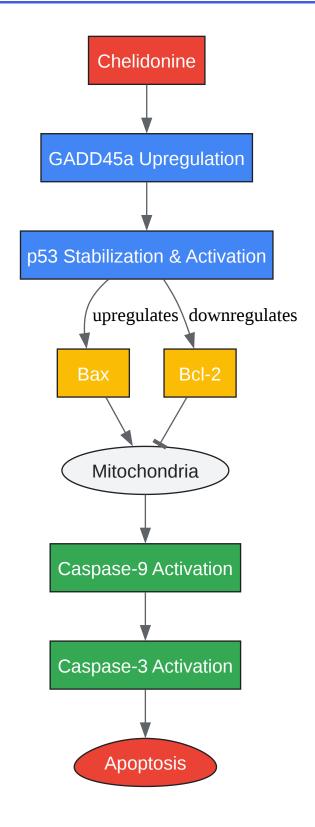
Cell Line	Cancer Type	IC50 (μM)	Incubation Time (h)
K562	Leukemia	11.23	-
HepG2	Liver Cancer	>40	-
MCF-7	Breast Cancer	>40	-
HCT-116	Colon Cancer	>40	-
SGC-7901	Gastric Carcinoma	23.13	-
FaDu	Head and Neck Cancer	1.0	-
HLaC78	Head and Neck Cancer	1.6	-
(Data compiled from multiple sources)			

Table 2: Apoptosis Induction by Chelidonine

Cell Line	Cancer Type	Treatment	Apoptotic Cells (%)
BxPC-3	Pancreatic Cancer	1 μM for 24h	>50%
MIA PaCa-2	Pancreatic Cancer	1 μM for 24h	>50%
SGC-7901	Gastric Carcinoma	10 μmol/l for 24h	9.09%
SGC-7901	Gastric Carcinoma	10 μmol/l for 48h	22.28%
SGC-7901	Gastric Carcinoma	10 μmol/l for 72h	29.93%
FaDu	Head and Neck Cancer	10 μM for 24h	3.2%
(Data compiled from multiple sources)			

Visualizing Apoptosis Signaling Pathways

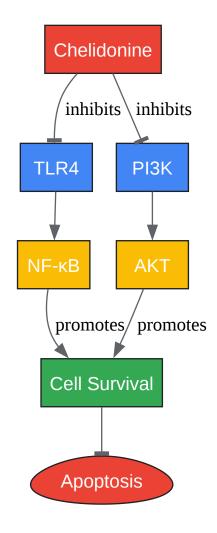




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Caption: Chelidonine-induced apoptosis via the p53-GADD45a pathway.





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Caption: Inhibition of pro-survival pathways by chelidonine.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of **chelidonine**'s effects. The following are standard protocols for key experiments.

- 1. Cell Culture and Treatment
- Cell Lines: Select appropriate cancer cell lines (e.g., MIA PaCa-2, SGC-7901, T98G).
- Culture Conditions: Maintain cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

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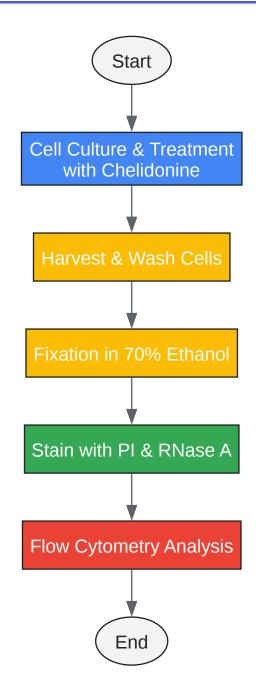


Treatment: Prepare a stock solution of chelidonine in dimethyl sulfoxide (DMSO). Treat cells with various concentrations of chelidonine for the desired time points. Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level (typically <0.1%).

2. Cell Cycle Analysis by Flow Cytometry

- Cell Preparation: Harvest approximately 1 x 10⁶ cells and wash them with phosphatebuffered saline (PBS).
- Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing to prevent clumping. Incubate at -20°C for at least 2 hours or overnight.
- Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.
- Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentages of cells in the G0/G1, S, and G2/M phases are quantified using appropriate software.





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Caption: Experimental workflow for cell cycle analysis.

- 3. Apoptosis Assay (Annexin V-FITC/PI Staining)
- Cell Preparation: Harvest 1-5 x 10^5 cells following treatment with **chelidonine**. Include both adherent and floating cells.
- Washing: Wash the cells once with cold PBS.



- Staining: Resuspend the cell pellet in 100 μL of 1X Annexin V Binding Buffer. Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide.
- Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Analysis: Add 400 μL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. This allows for the differentiation of viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).
- 4. Western Blot Analysis
- Protein Extraction: After treatment, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
- SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel for electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., p53, GADD45a, cleaved caspase-3, Bcl-2, p21, βactin) overnight at 4°C.
- Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

Chelidonine demonstrates significant anti-cancer potential by targeting two fundamental cellular processes: cell cycle progression and apoptosis. Its ability to induce G2/M arrest through microtubule disruption and modulation of key cell cycle regulators effectively halts cancer cell proliferation. Concurrently, **chelidonine** activates multiple pro-apoptotic signaling



pathways, including the p53-GADD45a axis and the intrinsic mitochondrial pathway, while inhibiting critical pro-survival signals like the PI3K/AKT and NF-kB pathways. The comprehensive data and methodologies presented in this guide offer a solid foundation for researchers and drug development professionals to further explore **chelidonine**'s therapeutic applications. Future investigations may focus on its efficacy in combination therapies and its potential in overcoming drug resistance in various cancer types.

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